Cas no 1421018-77-0 (benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate)

Benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate protecting group and a 2-hydroxyethyl side chain at the 3-position. The (3S)-stereochemistry ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The hydroxyl group offers a reactive handle for further functionalization, while the benzyloxycarbonyl (Cbz) group provides stability under basic conditions and selective deprotection under hydrogenolysis. This compound is particularly useful in peptidomimetics and bioactive molecule development due to its rigid pyrrolidine scaffold and modifiable side chain. Its high purity and defined stereochemistry make it suitable for research in medicinal chemistry and catalysis.
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate structure
1421018-77-0 structure
商品名:benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
CAS番号:1421018-77-0
MF:C14H19NO3
メガワット:249.305564165115
CID:2181985
PubChem ID:71649875

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
    • AM100110
    • benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
    • インチ: 1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2/t12-/m0/s1
    • InChIKey: XLFQYNRXWHHTIK-LBPRGKRZSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H](CCO)C1)=O

計算された属性

  • せいみつぶんしりょう: 249.13649347g/mol
  • どういたいしつりょう: 249.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8
  • 疎水性パラメータ計算基準値(XlogP): 1.7

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12719002-2.5g
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
2.5g
$2379.0 2023-05-25
Enamine
EN300-12719002-5.0g
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
5g
$3520.0 2023-05-25
Enamine
EN300-12719002-0.5g
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
0.5g
$1165.0 2023-05-25
Enamine
EN300-12719002-0.25g
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
0.25g
$1117.0 2023-05-25
Enamine
EN300-12719002-1.0g
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
1g
$1214.0 2023-05-25
Enamine
EN300-12719002-0.05g
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
0.05g
$1020.0 2023-05-25
Enamine
EN300-12719002-0.1g
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
0.1g
$1068.0 2023-05-25
Enamine
EN300-12719002-10000mg
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
10000mg
$3929.0 2023-10-02
Enamine
EN300-12719002-1000mg
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
1000mg
$914.0 2023-10-02
Enamine
EN300-12719002-100mg
benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
1421018-77-0
100mg
$804.0 2023-10-02

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 関連文献

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benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylateに関する追加情報

Benzyl (3S)-3-(2-Hydroxyethyl)pyrrolidine-1-Carboxylate: A Comprehensive Overview

The compound with CAS No. 1421018-77-0, known as benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and related industries. In this article, we will delve into the structure, synthesis, properties, and recent advancements associated with this compound.

Benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral molecule characterized by its pyrrolidine ring system, which is a five-membered nitrogen-containing ring. The stereochemistry at the 3rd position of the pyrrolidine ring is of particular interest, as it imparts specific pharmacological properties to the compound. The presence of a hydroxyethyl group at this position introduces hydrophilic characteristics, while the benzyl group attached to the carboxylate moiety adds lipophilic properties, making this compound amphiprotic in nature.

Recent studies have highlighted the importance of chiral pyrrolidine derivatives in medicinal chemistry. For instance, researchers have explored the role of benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate as a potential precursor for bioactive molecules. Its ability to form hydrogen bonds due to the hydroxyl group and its capacity to interact with lipid membranes due to the benzyl group make it an ideal candidate for drug delivery systems and enzyme inhibitors.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of pyrrolidine derivatives. One common approach is the asymmetric synthesis of the pyrrolidine ring using organocatalysts or enzymatic methods to achieve high enantiomeric excess. The subsequent introduction of the hydroxyethyl group and benzyl substituent requires precise control over reaction conditions to ensure optimal yields and stereochemical integrity.

In terms of applications, benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has shown promise in various therapeutic areas. For example, it has been investigated as a component in peptide-based drugs due to its ability to enhance bioavailability and stability. Additionally, its role in catalytic processes has been explored, particularly in asymmetric catalysis where its chiral center plays a crucial role in inducing selectivity.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets, aiding in the design of more effective drug candidates. Furthermore, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming its structure and purity.

In conclusion, benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate represents a valuable molecule with diverse applications across multiple disciplines. Its unique combination of structural features and chiral properties positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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